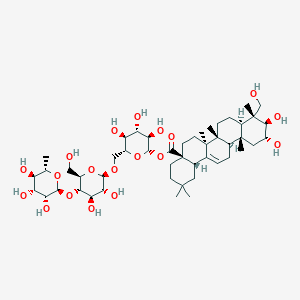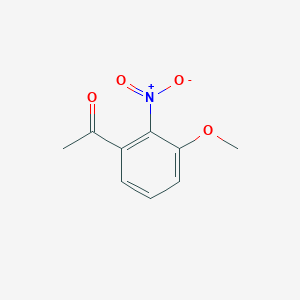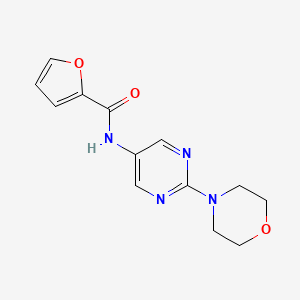![molecular formula C7H10O2 B2792972 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one CAS No. 2055839-77-3](/img/structure/B2792972.png)
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one, also known as HC-030031, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HC-030031 is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that plays a crucial role in pain sensation and inflammation.
Mechanism of Action
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one selectively inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides.
Biochemical and Physiological Effects:
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has been shown to reduce pain and inflammation in various animal models. In addition, 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has been shown to reduce hyperalgesia, allodynia, and thermal hypersensitivity. 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one is a selective inhibitor of TRPV1, which makes it an attractive tool for studying the role of TRPV1 in pain and inflammation. However, 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has some limitations in lab experiments. For example, 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has a short half-life and is rapidly metabolized in vivo. In addition, 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one research. One potential application of 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one is in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. In addition, 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one may have potential applications in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the safety and efficacy of 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one in humans. In addition, future research should focus on developing more potent and selective TRPV1 inhibitors.
Synthesis Methods
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one can be synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with ethyl acetoacetate to form 1-acetyl-2-methylcyclohexene. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one.
Scientific Research Applications
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has been extensively studied for its potential therapeutic applications in pain and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of TRPV1 leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which play a crucial role in pain and inflammation. 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one selectively inhibits TRPV1, thereby reducing the release of neuropeptides and alleviating pain and inflammation. 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain.
properties
IUPAC Name |
1-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIAKFWEGCIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)



![4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2792902.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B2792907.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2792909.png)


![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)